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Compound of Interest

Compound Name: Iridium hexafluoride

Cat. No.: B14795597 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Computational Models for Predicting the Properties of Iridium Fluorides, Supported by

Experimental Data.

This guide provides a comprehensive analysis of various computational models used to predict

the molecular properties of iridium fluorides (IrFn). The performance of key theoretical methods

is benchmarked against experimental data, offering insights into their accuracy and

applicability. This information is crucial for researchers in materials science and drug

development where understanding the behavior of heavy metal compounds is vital.

Data Presentation: Performance of Computational
Models
The accurate prediction of molecular geometries and vibrational frequencies is a primary test

for any computational model. The following tables summarize the performance of different

theoretical methods against experimental values for iridium hexafluoride (IrF₆), the most

extensively studied species in this family.

Table 1: Comparison of Calculated and Experimental Ir-F Bond Lengths in IrF₆
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Computational
Model

Basis Set
Calculated Bond
Length (Å)

Deviation from
Exp. (Å)

Experimental - 1.833 -

CCSD(T) aT-PP 1.832 -0.001

2c-X2C-B3LYP aT-PP 1.832 -0.001

Experimental value is from gas-phase electron diffraction.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) in IrF₆

Vibrational Mode Experimental CCSD(T) 2c-X2C-B3LYP

ν₁ (A₁g, Raman) 734 727.9 733.0

ν₂ (E_g, Raman) 691 - 647.0

ν₃ (F₁u, IR) 719 - 718.0

ν₄ (F₁u, IR) 276 - 271.0

ν₅ (F₂g, Raman) 315 - 299.0

ν₆ (F₂u, Inactive) (268) - 258.0

Experimental values are from infrared and Raman spectroscopy of gaseous IrF₆. The ν₆

frequency is estimated.

Table 3: Calculated Ir-F Bond Dissociation Enthalpies (BDEs) at 298.15 K (kJ mol⁻¹)
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Reaction 2c-X2C-B3LYP CCSD(T)

IrF₆ → IrF₅ + F 303 295

IrF₅ → IrF₄ + F 382 363

IrF₄ → IrF₃ + F 412 400

IrF₃ → IrF₂ + F 473 465

IrF₂ → IrF + F 511 499

IrF → Ir + F 473 461

Note: Experimental bond dissociation energies for the complete series are not readily available.

The Importance of Relativistic Effects
For heavy elements like iridium, relativistic effects, particularly spin-orbit coupling (SOC), play a

crucial role in determining molecular structure and properties.[1][2] For instance, in iridium

pentafluoride (IrF₅), spin-orbit coupling has a significant influence on the molecular structure,

favoring a C₄ᵥ symmetry over a Jahn-Teller distorted C₂ᵥ structure.[3] Computational models

that incorporate these effects, such as the two-component (2c) DFT methods, are essential for

accurate predictions.[4]

Experimental Protocols
The experimental data used for benchmarking in this guide are primarily derived from matrix-

isolation infrared spectroscopy and gas-phase electron diffraction.

Matrix-Isolation Infrared Spectroscopy
This technique allows for the study of reactive species, such as the lower iridium fluorides, by

trapping them in an inert gas matrix at cryogenic temperatures.

Protocol:

Generation of Iridium Fluorides:
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Laser Ablation: Iridium atoms are generated by laser ablation of an iridium target. These

atoms are then co-deposited with a mixture of fluorine (0.5-1%) in an excess of a noble

gas (neon or argon) onto a cryogenic window (6-12 K).[4]

Photo-initiated Defluorination: Iridium hexafluoride (IrF₆) is isolated in a neon or argon

matrix at low temperatures. Subsequent UV irradiation (e.g., at 365 nm) of the matrix

leads to the stepwise removal of fluorine atoms, forming lower fluorides like IrF₅ and IrF₃.

[3][4] Further irradiation at different wavelengths can produce other species.[3][4]

Spectroscopic Analysis: The matrix-isolated species are then characterized using infrared

(IR) and UV-Vis spectroscopy.[3][4] The vibrational frequencies of the different iridium

fluoride molecules are identified by their characteristic Ir-F stretching bands.[4]

Gas-Phase Electron Diffraction
This method is used to determine the precise molecular structure of stable, volatile compounds

like IrF₆ in the gas phase. A beam of high-energy electrons is diffracted by the gas molecules,

and the resulting diffraction pattern is analyzed to determine bond lengths and angles. The

experimental Ir-F bond length for IrF₆ of 1.833 Å was determined using this technique.

Visualizing Computational and Experimental
Workflows
The following diagrams illustrate the logical flow of a typical benchmarking study and the

relationship between different computational and experimental methods.
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Computational benchmarking workflow.
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Relationship between methods.

Conclusion
The benchmarking of computational models for iridium fluoride properties reveals several key

insights. Coupled Cluster methods, such as CCSD(T), generally provide high accuracy for

geometric and thermochemical properties, closely matching experimental data where available.

[4] Density Functional Theory, particularly when employing methods that account for relativistic

effects like spin-orbit coupling, offers a good balance of accuracy and computational cost.[4]

For researchers studying iridium-containing compounds, the choice of computational model

should be guided by the specific property of interest and the required level of accuracy, with the

understanding that for these heavy element systems, relativistic effects cannot be neglected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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